![molecular formula C22H19N5O2 B060395 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione CAS No. 171668-03-4](/img/structure/B60395.png)
1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione, also known as MPTP, is a novel chemical compound that has been the subject of extensive research in recent years. MPTP belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to have significant potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins involved in cellular processes. 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has been found to inhibit the activity of various kinases, including protein kinase C, which plays a crucial role in cell signaling and regulation. Additionally, 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has also been shown to inhibit the activity of various enzymes involved in DNA replication and repair, which may contribute to its potential as a therapeutic agent.
Biochemical And Physiological Effects
1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the modulation of neurotransmitter systems in the brain. 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has also been found to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its potential as a therapeutic agent for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has several advantages and limitations for lab experiments. One advantage is that it is a highly potent compound that can be used in small concentrations, which makes it cost-effective for research purposes. Additionally, 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has a relatively low toxicity profile, which makes it safe for use in laboratory animals. However, one limitation of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is that it is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions that can be explored with regards to 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione research. One possible direction is to investigate the potential of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on elucidating the mechanisms of action of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione and identifying the specific enzymes and proteins that it targets. Finally, future research could also explore the potential of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione as a tool for investigating the physiological effects of various compounds and drugs.
Synthesis Methods
The synthesis of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2-cyanomethyl-3-phenylpropanoic acid, followed by the addition of pyrrolidine-2,5-dione and subsequent cyclization to form the final product. The synthesis of 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has been found to have various scientific research applications, including as a potential therapeutic agent for the treatment of various diseases. 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has been shown to have significant potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione has also been used in research studies to investigate the mechanisms of action of various drugs and to study the physiological effects of certain compounds.
properties
CAS RN |
171668-03-4 |
|---|---|
Product Name |
1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |
Molecular Formula |
C22H19N5O2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19N5O2/c1-14-7-9-15(10-8-14)17-13-18(16-5-3-2-4-6-16)27-21(23-17)24-22(25-27)26-19(28)11-12-20(26)29/h2-10,13,18H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
NHDVAVZCKCCAJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=N2)N=C(N3)N4C(=O)CCC4=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)N4C(=O)CCC4=O)N2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)N4C(=O)CCC4=O)N2)C5=CC=CC=C5 |
synonyms |
1-[4-(4-methylphenyl)-2-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7 -trien-8-yl]pyrrolidine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




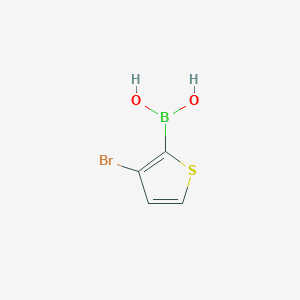
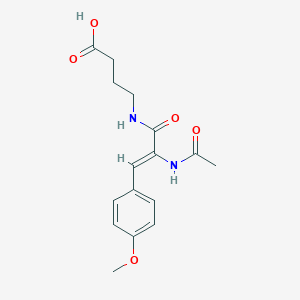
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
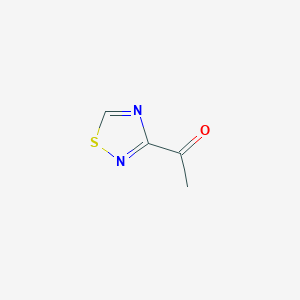


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
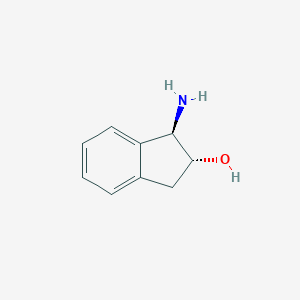
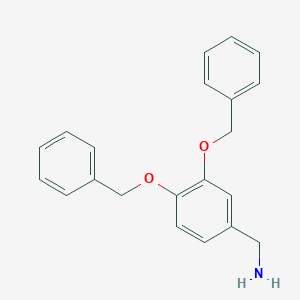


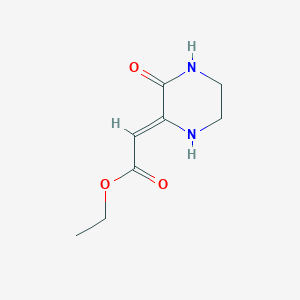
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)